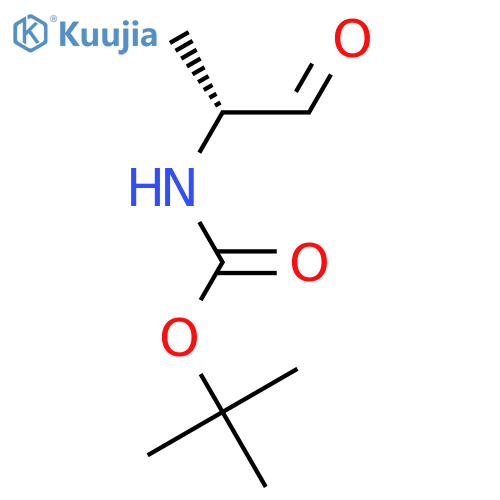

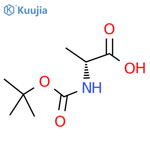

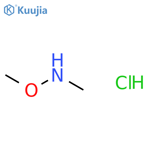

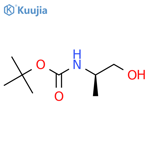

β-Isocupreidine-Catalyzed Baylis-Hillman Reaction of Chiral N-Boc-α-Amino Aldehydes

,

Organic Letters,

2006,

8(23),

5357-5360